2-Chloropentanoic acid

Vue d'ensemble

Description

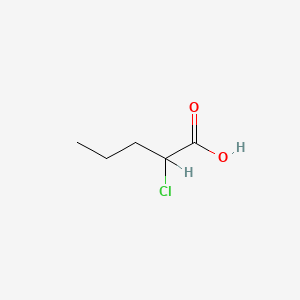

2-Chloropentanoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C<sub>5</sub>H<sub>9</sub>ClO<sub>2</sub> . It is a colorless liquid with a molecular weight of approximately 136.58 g/mol . The compound contains a chlorine atom attached to a pentanoic acid (valeric acid) backbone.

Synthesis Analysis

The synthesis of 2-Chloropentanoic acid involves the chlorination of pentanoic acid. Various methods can be employed, including direct chlorination using chlorine gas or the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions and yields the desired product.

Molecular Structure Analysis

The molecular structure of 2-Chloropentanoic acid consists of a five-carbon aliphatic chain (pentanoic acid) with a chlorine atom attached to the second carbon. The compound’s structure is as follows:

Cl

|

H3C-CH2-CH2-COOH

Chemical Reactions Analysis

- Hydrolysis : 2-Chloropentanoic acid can undergo hydrolysis in aqueous or alkaline conditions, yielding pentanoic acid and hydrochloric acid.

- Esterification : Reaction with alcohols can form esters, such as methyl 2-chloropentanoate.

- Decarboxylation : Upon heating, 2-Chloropentanoic acid can lose a carbon dioxide molecule, resulting in the formation of 2-chloropentane.

Physical And Chemical Properties Analysis

- Physical State : 2-Chloropentanoic acid is a liquid at room temperature.

- Melting Point : Notable variations exist in the literature, but it is generally reported to be around -20°C .

- Boiling Point : Approximately 215°C .

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.

- Odor : Pungent and acrid odor.

Applications De Recherche Scientifique

1. Crystal Engineering and Structural Characterization

2-Chloropentanoic acid has been utilized in crystal engineering, specifically in synthesizing molecular salts with pyridyl and benzoic acid derivatives. These salts, investigated for their structural properties using spectroscopic, thermal, and X-ray diffraction techniques, demonstrate the importance of halogen bonds in crystal structures. The study also highlights the occurrence of weak halogen bonds in the presence of strong hydrogen bonds in these molecular salts/cocrystals (Oruganti et al., 2017).

2. Synthesis and Characterization of Mixed Derivatives

In the field of organic chemistry, 2-chloropentanoic acid has been involved in the synthesis of mixed 1,3-dithia-2-arsacyclopentane derivatives with oxygen and sulfur donor ligands. These derivatives were characterized for their antimicrobial properties against selected bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Chauhan et al., 2011).

3. Catalyst in Glycosidation Reactions

2-Chloropentanoic acid has been utilized as a steering group in glycosidation reactions. It was found to facilitate rapid and efficient glycosidation of a range of sterically hindered alcohols under mild conditions, demonstrating its role in enhancing the efficiency of these reactions (Szpilman & Carreira, 2009).

4. Role in Advanced Oxidation Processes

Advanced oxidation processes involving 2-chloropentanoic acid have been researched for water decontamination and disinfection. Studies have investigated the roles of reactive species in the degradation of micropollutants, highlighting the importance of understanding the mechanisms behind these oxidation processes (Fang et al., 2014).

5. Extraction Studies

The compound has been examined in studies focusing on the extraction of related compounds. For instance, research on the extraction of 4-oxopentanoic acid using various diluents has provided insights into the efficiency and mechanisms of reactive extraction processes (Kumar et al., 2015).

6. Computational and Docking Studies

Computational studies have explored the influence of functional groups on derivatives of 2-chloropentanoic acid. These investigations, including molecular docking, have provided valuable information for drug discovery and development, showing the compound's potential in pharmaceutical research (Raajaraman et al., 2019).

Safety And Hazards

- Hazard Statements : 2-Chloropentanoic acid is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

- Precautionary Measures : Avoid inhalation, skin contact, and eye exposure. Handle with appropriate protective equipment.

- Storage : Store at room temperature.

- Disposal : Dispose of according to local regulations.

Orientations Futures

Research on 2-Chloropentanoic acid could explore:

- Applications : Investigate potential applications in pharmaceuticals, agrochemicals, or materials science.

- Green Synthesis : Develop environmentally friendly synthetic routes.

- Toxicology : Further assess its safety profile and environmental impact.

Propriétés

IUPAC Name |

2-chloropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRDRYYUVHLRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276092, DTXSID10881105 | |

| Record name | 2-Chloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropentanoic acid | |

CAS RN |

6155-96-0, 28600-64-8 | |

| Record name | Pentanoic acid, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006155960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.